molecular formula C14H20F2N2S2 B11999386 1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea CAS No. 189281-98-9

1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea

Cat. No.: B11999386
CAS No.: 189281-98-9
M. Wt: 318.5 g/mol
InChI Key: RDIJRRGZZARMTJ-UHFFFAOYSA-N
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Description

1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea is a thiourea derivative characterized by a difluoromethylsulfanyl group attached to a phenyl ring and a branched 1,2,2-trimethylpropyl group at the N3 position. Thioureas are known for their versatile biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.

Properties

CAS No.

189281-98-9

Molecular Formula

C14H20F2N2S2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-3-(3,3-dimethylbutan-2-yl)thiourea

InChI

InChI=1S/C14H20F2N2S2/c1-9(14(2,3)4)17-13(19)18-10-5-7-11(8-6-10)20-12(15)16/h5-9,12H,1-4H3,(H2,17,18,19)

InChI Key

RDIJRRGZZARMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=S)NC1=CC=C(C=C1)SC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea” typically involves the reaction of a substituted aniline with an isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

[ \text{Substituted Aniline} + \text{Isothiocyanate} \rightarrow \text{Thiourea Derivative} ]

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thioureas can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction of thioureas can lead to the formation of corresponding amines.

    Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted thioureas.

Scientific Research Applications

Chemistry

In chemistry, thiourea derivatives are used as ligands in coordination chemistry and as intermediates in organic synthesis.

Biology

In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their antimicrobial properties.

Medicine

Thiourea derivatives have been investigated for their potential therapeutic applications, including as antithyroid agents and anticancer drugs.

Industry

In industry, thiourea compounds are used in the production of polymers, dyes, and as vulcanization accelerators in rubber manufacturing.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as antithyroid agents, thioureas inhibit the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiourea Derivatives

Substituent Variations on the Aromatic Ring

Compound Name Structure Key Differences Biological Implications
1-(4-Bromophenyl)-3-(1,2,2-trimethyl-propyl)-thiourea Bromophenyl instead of difluoromethylsulfanyl-phenyl Bromine is less electronegative than fluorine, reducing electron-withdrawing effects. Likely lower metabolic stability compared to the difluoro analog .
1-(4-Fluorophenyl)-3-[3-(propan-2-yloxy)propyl]thiourea Fluorophenyl and propan-2-yloxypropyl groups Simpler alkyl chain; lacks sulfur-containing substituents. Reduced potential for thiol-mediated interactions compared to the target compound .
1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea Methoxyphenyl and pyridinylmethyl groups Methoxy is electron-donating, contrasting with difluoromethylsulfanyl’s electron-withdrawing nature. May exhibit weaker binding to enzymes requiring electron-deficient aromatic systems .

Variations in the Alkyl/Substituent Groups

Compound Name Structure Key Differences Biological Implications
1-(4-Difluoromethoxy-phenyl)-3-(pyridin-3-ylmethyl)thiourea Difluoromethoxy instead of difluoromethylsulfanyl Oxygen replaces sulfur, altering electronic and steric properties. Reduced thioether-related reactivity, potentially lower antiviral activity .
1-(3-Chloro-4-methylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea Chloro/trifluoromethyl-pyridine substituents Heteroaromatic pyridine core instead of phenyl. Enhanced selectivity for pyridine-dependent enzymes but increased molecular weight .
1-[3-(1H-imidazol-1-yl)propyl]-3-methylthiourea Imidazole-propyl and methyl groups Smaller substituents; lacks fluorinated aromatic systems. Likely lower bioavailability due to reduced lipophilicity .

Functional Group Replacements

Compound Name Structure Key Differences Biological Implications
1-(3-((4-Chlorophenyl)thio)propyl)-3-(5-methylisoxazol-3-yl)urea Urea instead of thiourea; isoxazole substituent Urea lacks sulfur, reducing metal-binding capacity. Weaker inhibition of metalloenzymes compared to thiourea analogs .
1-[4-(4-Chloro-(3-trifluoromethyl)phenyl]-3-[3-(methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]thiourea Triazole-thione and methylsulfanyl groups Complex heterocyclic backbone. High antituberculosis activity (MIC: 30.88 µM) but poor selectivity .

Key Research Findings and Unique Advantages

  • Electronic Effects: The difluoromethylsulfanyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., methoxy or methylsulfanyl derivatives) .

Biological Activity

1-(4-Difluoromethylsulfanyl-phenyl)-3-(1,2,2-trimethyl-propyl)-thiourea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique thiourea functional group, which is known for its ability to interact with various biological targets. The presence of difluoromethyl and trimethyl groups enhances its pharmacological profile.

1. Anticancer Activity

Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against breast and pancreatic cancer cells, indicating potent antiproliferative effects .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that thiourea derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Thiourea compounds are also noted for their anti-inflammatory properties. They have been reported to inhibit inflammatory mediators and cytokines in various in vitro models, suggesting their potential use in treating inflammatory diseases .

The biological activity of thioureas like this compound is primarily attributed to their ability to form hydrogen bonds with target proteins or enzymes. This interaction can disrupt critical biological pathways involved in cancer progression and microbial resistance.

Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer effects of a series of thiourea derivatives, including those structurally similar to the compound . The results indicated that certain derivatives exhibited IC50 values as low as 1.29 µM against human leukemia cell lines, demonstrating significant potency .

CompoundCell LineIC50 (µM)
Compound AU93716.23
Compound BTHP-1>20
Target CompoundLeukemia Cells1.29

Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, thiourea derivatives were tested against common bacterial strains. The results showed that several compounds had minimum inhibitory concentrations (MIC) that were lower than standard antibiotics, highlighting their potential as novel antimicrobial agents .

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

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